2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile
Overview
Description
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5Cl2F2NO It is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorophenol and difluoromethyl ether.
Reaction with Difluoromethyl Ether: 2,5-Dichlorophenol is reacted with difluoromethyl ether in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group.
Formation of Acetonitrile Group: The intermediate product is then subjected to a cyanation reaction using a reagent like sodium cyanide or copper(I) cyanide to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Products with substituted nucleophiles on the phenyl ring.
Reduction: Corresponding amine derivatives.
Oxidation: Carbonyl-containing compounds.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-3-methoxyphenylacetonitrile: Similar structure but lacks the difluoromethoxy group.
2,5-Dichloro-3-(trifluoromethoxy)phenylacetonitrile: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
2,5-Dichloro-3-(methoxymethyl)phenylacetonitrile: Contains a methoxymethyl group instead of a difluoromethoxy group.
Uniqueness
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(11)7(4-6)15-9(12)13/h3-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDBBJLSWDADDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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